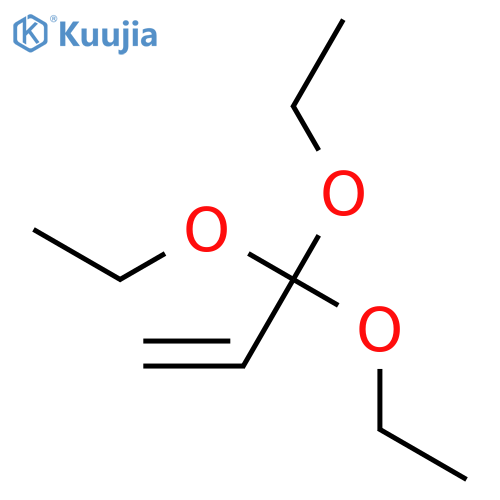Cas no 42216-96-6 (Triethylorthoacrylate)

Triethylorthoacrylate structure
商品名:Triethylorthoacrylate
Triethylorthoacrylate 化学的及び物理的性質
名前と識別子
-
- Triethylorthoacrylate
- 3,3,3-TRIETHOXYPROP-1-ENE, TECH.
- 3,3,3-triethoxyprop-1-ene
- DTXSID30327333
- NCI60_015954
- SCHEMBL5859076
- EN300-7813792
- NSC646222
- 3,3,3-Triethoxy-1-propene
- CHEMBL1981774
- MFCD00204236
- AKOS006371428
- NSC-646222
- 42216-96-6
- SY292147
- ss-Athoxyacrolein-diathylacetal
-
- MDL: MFCD00204236
- インチ: InChI=1S/C9H18O3/c1-5-9(10-6-2,11-7-3)12-8-4/h5H,1,6-8H2,2-4H3
- InChIKey: QWGFTGIQYCNGGH-UHFFFAOYSA-N
- ほほえんだ: CCOC(C=C)(OCC)OCC
計算された属性
- せいみつぶんしりょう: 174.126
- どういたいしつりょう: 174.126
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 7
- 複雑さ: 106
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 27.7Ų
Triethylorthoacrylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7813792-0.5g |
3,3,3-triethoxyprop-1-ene |
42216-96-6 | 95.0% | 0.5g |
$679.0 | 2025-03-21 | |
| Enamine | EN300-7813792-2.5g |
3,3,3-triethoxyprop-1-ene |
42216-96-6 | 95.0% | 2.5g |
$1707.0 | 2025-03-21 | |
| Enamine | EN300-7813792-5.0g |
3,3,3-triethoxyprop-1-ene |
42216-96-6 | 95.0% | 5.0g |
$2525.0 | 2025-03-21 | |
| Aaron | AR00D7PK-50mg |
Triethylorthoacrylate |
42216-96-6 | 95% | 50mg |
$303.00 | 2025-02-14 | |
| Aaron | AR00D7PK-250mg |
Triethylorthoacrylate |
42216-96-6 | 95% | 250mg |
$618.00 | 2025-02-14 | |
| A2B Chem LLC | AG15420-10g |
Triethylorthoacrylate |
42216-96-6 | 95% | 10g |
$3979.00 | 2024-04-20 | |
| A2B Chem LLC | AG15420-2.5g |
Triethylorthoacrylate |
42216-96-6 | 95% | 2.5g |
$1832.00 | 2024-04-20 | |
| 1PlusChem | 1P00D7H8-250mg |
Triethylorthoacrylate |
42216-96-6 | 95% | 250mg |
$595.00 | 2024-05-02 | |
| Aaron | AR00D7PK-1g |
Triethylorthoacrylate |
42216-96-6 | 95% | 1g |
$1223.00 | 2025-02-14 | |
| A2B Chem LLC | AG15420-100mg |
Triethylorthoacrylate |
42216-96-6 | 95% | 100mg |
$352.00 | 2024-04-20 |
Triethylorthoacrylate 関連文献
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
42216-96-6 (Triethylorthoacrylate) 関連製品
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
